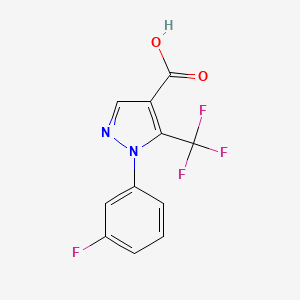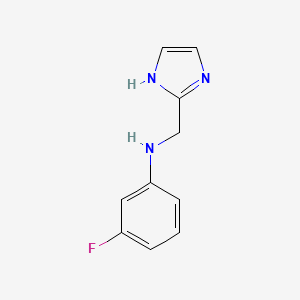
3-(2-Bromophenoxy)pyridazine
Overview
Description
3-(2-Bromophenoxy)pyridazine is a chemical compound with the molecular formula C10H7BrN2O . It has an average mass of 251.079 Da and a monoisotopic mass of 249.974167 Da .
Synthesis Analysis
Pyridazine synthesis involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, providing functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol . An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines enables a highly regioselective synthesis of 6-aryl-pyridazin-3-amines in high yields under neutral conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a bromophenyl group and a pyridazinyl ether . The InChI code for this compound is 1S/C10H7BrN2O/c11-8-4-1-2-5-9(8)14-10-6-3-7-12-13-10/h1-7H .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 251.08 .Scientific Research Applications
Herbicidal Activities
Research has shown that derivatives of 3-(2-Bromophenoxy)pyridazine, specifically those involving substituted phenoxy groups, exhibit significant herbicidal activities. In one study, a series of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized. These compounds demonstrated excellent herbicidal effectiveness, with some variants showing activity at doses as low as 7.5 g ha^(-1). This finding underscores the potential of these derivatives in agricultural applications, particularly in weed management (Han Xu et al., 2012).
Material Synthesis and Characterization
Another realm of application for this compound derivatives is in the synthesis and characterization of materials with potential electronic and photonic applications. Studies involving the synthesis, crystal structure characterization, and theoretical analysis of triazole pyridazine derivatives have provided insights into their biological and physical properties. These compounds exhibit significant anti-tumor and anti-inflammatory activities, besides their interesting structural characteristics, which could be pivotal in developing new materials with tailored electronic properties (Hamdi Hamid Sallam et al., 2021).
Advances in Organic Synthesis
The versatility of this compound is also evident in organic synthesis, where it serves as a precursor or intermediate for various chemical reactions. For example, research into boron trifluoride-mediated cycloaddition has enabled the selective preparation of 3-bromo-pyridazines with high regiocontrol. This method facilitates the synthesis of functionalized pyridazines, offering a pathway to diverse chemical compounds with applications ranging from medicinal chemistry to crop protection (Simon D Schnell et al., 2021).
Green Chemistry Approaches
Incorporating green chemistry principles, the iodine-catalyzed sulfenylation of imidazoheterocycles demonstrates the environmentally friendly synthesis of 3-arylthioimidazoheterocycles using this compound derivatives. This method highlights the compound's role in promoting sustainable chemical processes by achieving moderate to excellent yields under metal-free conditions (Marie-Aude Hiebel & S. Berteina‐Raboin, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyridazinone derivatives, which include 3-(2-bromophenoxy)pyridazine, have been found to exhibit a wide range of pharmacological activities . These compounds have been associated with cardiovascular drugs and agrochemicals .
Mode of Action
It is known that some 6-aryl-3(2h)-pyridazinone derivatives, which could include this compound, inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
3-(2-Bromophenoxy)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyridazine ring in this compound is known for its dual hydrogen-bonding capacity, which can be crucial in drug-target interactions . Additionally, the presence of the bromine atom and the electronegative nitrogen atoms in the pyridazine ring influences the electronic distribution and reactivity of the molecule.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The pyridazine ring’s unique physicochemical properties, such as weak basicity and high dipole moment, contribute to its interactions with cellular components . These interactions can lead to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s pyridazine ring allows it to form hydrogen bonds with target proteins, facilitating enzyme inhibition or activation . This interaction can result in changes in gene expression and other molecular processes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the pyridazine ring’s inherent polarity and low cytochrome P450 inhibitory effects contribute to its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have shown that pyridazine derivatives can have diverse pharmacological activities, including antihypertensive, anticancer, and antimicrobial properties . It is essential to determine the appropriate dosage to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The pyridazine ring’s unique properties, such as its ability to form hydrogen bonds, play a crucial role in these interactions . Understanding these metabolic pathways is essential for determining the compound’s overall biochemical impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical structure. The presence of the bromine atom and the pyridazine ring affects the compound’s localization and accumulation. Transporters and binding proteins may facilitate the movement of the compound within the cellular environment, impacting its overall distribution.
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, influencing its activity and function . Understanding its subcellular localization is crucial for elucidating its biochemical effects.
properties
IUPAC Name |
3-(2-bromophenoxy)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-1-2-5-9(8)14-10-6-3-7-12-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESLFQDAIUALFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NN=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



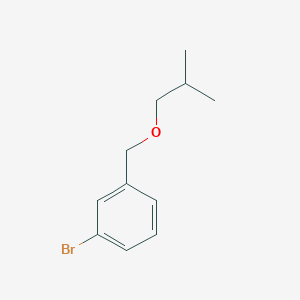

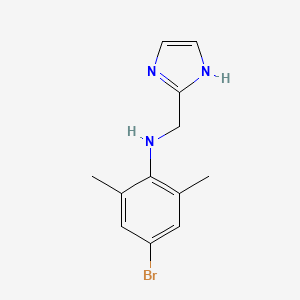
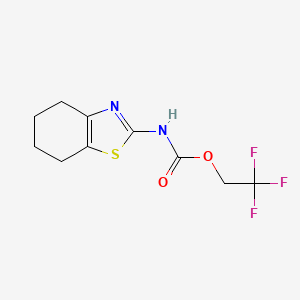
![[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1444952.png)

![4-[(Dimethylamino)methyl]-2-nitroaniline](/img/structure/B1444955.png)
![4-Amino-2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B1444956.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B1444957.png)
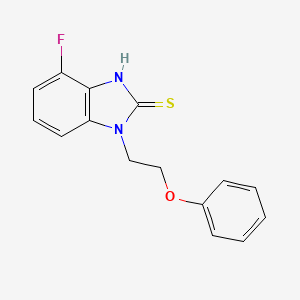
![2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid](/img/structure/B1444964.png)
![[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid](/img/structure/B1444966.png)
